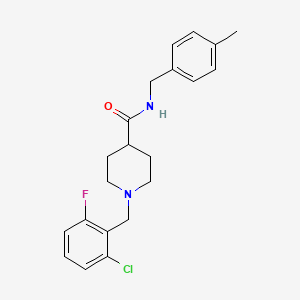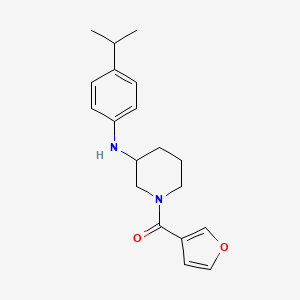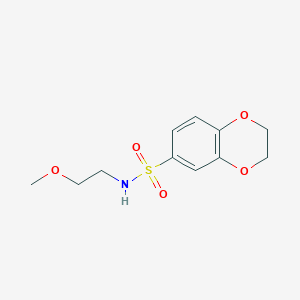![molecular formula C20H22Cl2O4 B5194205 1,4-dichloro-2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5194205.png)
1,4-dichloro-2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dichloro-2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene, commonly known as DPEPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPEPB is a complex organic compound with a molecular weight of 416.3 g/mol, and its chemical formula is C20H22Cl2O5.
Aplicaciones Científicas De Investigación
DPEPB has shown potential applications in various fields of scientific research. In the field of organic chemistry, DPEPB has been used as a building block for the synthesis of other complex organic compounds. In the field of medicinal chemistry, DPEPB has been investigated for its potential as an anti-cancer agent. DPEPB has also been studied in the field of material science for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of DPEPB is not yet fully understood. However, studies have suggested that DPEPB may work by inhibiting the growth of cancer cells by inducing apoptosis or programmed cell death. DPEPB may also inhibit the formation of new blood vessels that supply nutrients to cancer cells, thereby reducing their ability to grow and spread.
Biochemical and Physiological Effects
Studies have shown that DPEPB has both biochemical and physiological effects. Biochemically, DPEPB has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, DPEPB has been shown to reduce the size and growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPEPB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using DPEPB is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on DPEPB. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the investigation of the potential use of DPEPB in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DPEPB and its potential applications in other fields of scientific research.
Conclusion
In conclusion, DPEPB is a complex organic compound that has shown potential applications in various fields of scientific research. Its synthesis method is complex, and it has been investigated for its potential as an anti-cancer agent. Although the exact mechanism of action is not yet fully understood, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting the formation of new blood vessels. While DPEPB has advantages in lab experiments due to its high purity and stability, its high cost remains a limitation. Future research directions include the development of new synthesis methods, investigation of combination therapies, and further studies to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of DPEPB is a complex process that involves several steps. The most common method for synthesizing DPEPB is through the reaction of 1,4-dichloro-2-nitrobenzene with 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)ethanol in the presence of a reducing agent such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of a pure product.
Propiedades
IUPAC Name |
1,4-dichloro-2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O4/c1-3-4-15-5-8-18(20(13-15)23-2)25-11-9-24-10-12-26-19-14-16(21)6-7-17(19)22/h3-8,13-14H,9-12H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZYNROZWYAQC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5194170.png)
![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)

![ethyl 7-cyclopropyl-1-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5194188.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5194201.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5194204.png)
![1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5194213.png)